molecular formula C7H13N2+ B13442263 1-Ethyl-2,3-dimethylimidazolium CAS No. 131097-15-9

1-Ethyl-2,3-dimethylimidazolium

Cat. No.: B13442263
CAS No.: 131097-15-9
M. Wt: 125.19 g/mol
InChI Key: IRGDPGYNHSIIJJ-UHFFFAOYSA-N
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Description

1-Ethyl-2,3-dimethylimidazolium is a type of ionic liquid, which is a salt in the liquid state at room temperature. This compound is characterized by its imidazolium cation, which is substituted with ethyl and methyl groups at specific positions. Ionic liquids like this compound are known for their unique properties, such as low volatility, high thermal stability, and excellent solvation abilities .

Preparation Methods

The synthesis of 1-ethyl-2,3-dimethylimidazolium typically involves a two-step process. The first step is the alkylation of imidazole to form 1-ethyl-2,3-dimethylimidazole. This is followed by a metathesis reaction with a suitable anion source to produce the desired ionic liquid. For example, the synthesis of this compound tetrafluoroborate involves reacting 1-ethyl-2,3-dimethylimidazole with tetrafluoroboric acid . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent moisture and oxygen from interfering with the reaction.

Chemical Reactions Analysis

1-Ethyl-2,3-dimethylimidazolium can undergo various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

1-Ethyl-2,3-dimethylimidazolium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-ethyl-2,3-dimethylimidazolium exerts its effects is primarily through its ionic nature. The imidazolium cation can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and π-π interactions. These interactions can influence the solubility, reactivity, and stability of other compounds in solution .

Comparison with Similar Compounds

1-Ethyl-2,3-dimethylimidazolium can be compared with other imidazolium-based ionic liquids, such as 1-ethyl-3-methylimidazolium and 1,3-dimethylimidazolium. The presence of the additional methyl group at the 2-position in this compound can lead to differences in melting point, thermal stability, and reactivity . For example, 1-ethyl-3-methylimidazolium has a lower melting point and different solvation properties compared to this compound .

Conclusion

This compound is a versatile ionic liquid with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it a valuable compound for scientific research and industrial processes.

Properties

IUPAC Name

1-ethyl-2,3-dimethylimidazol-3-ium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N2/c1-4-9-6-5-8(3)7(9)2/h5-6H,4H2,1-3H3/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGDPGYNHSIIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N2+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30861449
Record name 1-Ethyl-2,3-dimethylimidazolium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.19 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131097-15-9
Record name 1-Ethyl-2,3-dimethylimidazolium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30861449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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